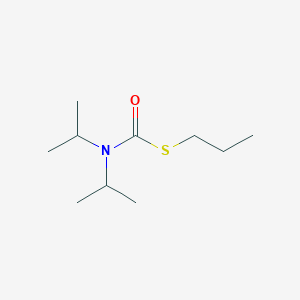

S-Propyl dipropan-2-ylcarbamothioate

Description

S-Propyl dipropan-2-ylcarbamothioate (CAS: 1929-77-7), also known as vernolate, is a thiocarbamate herbicide classified under the carbamothioic acid derivatives. Its IUPAC name is S-propyl dipropylcarbamothioate, with the molecular formula C10H21NOS . Vernolate functions as a pre-emergent herbicide, primarily used to control grassy and broadleaf weeds in crops such as soybeans, peanuts, and vegetables. Its mechanism involves inhibiting lipid biosynthesis and disrupting cell membrane formation in germinating weeds .

Properties

CAS No. |

51893-18-6 |

|---|---|

Molecular Formula |

C10H21NOS |

Molecular Weight |

203.35 g/mol |

IUPAC Name |

S-propyl N,N-di(propan-2-yl)carbamothioate |

InChI |

InChI=1S/C10H21NOS/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

DLCUBZPWWQNAAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl dipropan-2-ylcarbamothioate typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid , which is then esterified with propyl alcohol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: S-Propyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into thiols using reducing agents like lithium aluminum hydride .

Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles such as halides or amines .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Propyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of S-Propyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of plant growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocarbamate Herbicides

Thiocarbamate herbicides share a common backbone of carbamothioic acid esters but differ in alkyl substituents, which influence their physicochemical properties, efficacy, and environmental behavior. Below is a detailed comparison:

Structural and Functional Differences

Key Observations:

Alkyl Chain Influence: Vernolate’s N,N-dipropyl groups provide moderate lipophilicity, balancing soil adsorption and volatility. Molinate’s hexahydroazepine ring improves water solubility, making it suitable for flooded rice fields .

Application Specificity: Vernolate and pebulate are used in upland crops, whereas molinate’s ring structure suits aquatic environments. The S-propyl group in vernolate and pebulate reduces phytotoxicity to crops like soybeans compared to S-ethyl analogs .

Physicochemical and Environmental Properties

| Property | Vernolate | Pebulate | Molinate |

|---|---|---|---|

| Water Solubility (mg/L) | 90 (moderate) | 60 (low) | 880 (high) |

| Vapor Pressure (mPa) | 1.2 | 0.8 | 3.4 |

| Soil Half-Life (days) | 20–30 | 30–45 | 10–15 |

Discussion:

Research Findings and Agricultural Implications

Selectivity: Vernolate’s dipropyl groups reduce toxicity to legumes, while pebulate’s butyl-ethyl chain enhances activity against deeper-rooted weeds .

Environmental Impact: Molinate’s high solubility necessitates careful water management to prevent aquatic toxicity, unlike vernolate and pebulate, which bind more tightly to soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.